2'-Chloro-2,3-dihydro[1,1'-biphenyl]-2,3-diol
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Overview
Description
2’-Chloro-2,3-dihydro[1,1’-biphenyl]-2,3-diol is an organic compound with a unique structure that includes a biphenyl core substituted with a chlorine atom and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Chloro-2,3-dihydro[1,1’-biphenyl]-2,3-diol can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs boron reagents and palladium catalysts under mild conditions . Another method involves the use of dichloromethane as a solvent and tert-butanol peroxide as an oxidizing agent .
Industrial Production Methods
Industrial production of 2’-Chloro-2,3-dihydro[1,1’-biphenyl]-2,3-diol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2’-Chloro-2,3-dihydro[1,1’-biphenyl]-2,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl groups to other functional groups.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butanol peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted biphenyl derivatives.
Scientific Research Applications
2’-Chloro-2,3-dihydro[1,1’-biphenyl]-2,3-diol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism by which 2’-Chloro-2,3-dihydro[1,1’-biphenyl]-2,3-diol exerts its effects involves interactions with molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways .
Comparison with Similar Compounds
Similar Compounds
2-Chlorobiphenyl: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.
2,3-Dihydro[1,1’-biphenyl]-2,3-diol: Lacks the chlorine atom, which affects its chemical and biological properties.
2’-Bromo-2,3-dihydro[1,1’-biphenyl]-2,3-diol: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications
Uniqueness
2’-Chloro-2,3-dihydro[1,1’-biphenyl]-2,3-diol is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
150039-43-3 |
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Molecular Formula |
C12H11ClO2 |
Molecular Weight |
222.67 g/mol |
IUPAC Name |
3-(2-chlorophenyl)cyclohexa-3,5-diene-1,2-diol |
InChI |
InChI=1S/C12H11ClO2/c13-10-6-2-1-4-8(10)9-5-3-7-11(14)12(9)15/h1-7,11-12,14-15H |
InChI Key |
FZVGOLWGNADHKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC(C2O)O)Cl |
Origin of Product |
United States |
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